molecular formula C9H9N3O2 B13029822 3-(Pyrrolo[2,1-f][1,2,4]triazin-5-yl)propanoic acid

3-(Pyrrolo[2,1-f][1,2,4]triazin-5-yl)propanoic acid

Cat. No.: B13029822
M. Wt: 191.19 g/mol
InChI Key: DMWNXFFISCXRFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Table 1: Key Identifiers of 3-(Pyrrolo[2,1-f]triazin-5-yl)propanoic Acid

Property Value Source
CAS Registry Number 1521105-56-5 Moldb
Molecular Formula C₉H₉N₃O₂ Moldb
Molecular Weight 191.19 g/mol Moldb
Synonyms Pyrrolo[2,1-f]triazine-5-propanoic acid Moldb

The structural integrity of the compound is further corroborated by analytical data, including nuclear magnetic resonance (NMR) and high-performance liquid chromatography (HPLC) profiles referenced in supplier documentation. These methods verify the absence of regioisomeric impurities and confirm the propanoic acid group’s position.

Structural Relationship to Pyrrolotriazine Derivatives

3-(Pyrrolo[2,1-f]triazin-5-yl)propanoic acid belongs to a broader class of pyrrolotriazine derivatives characterized by fused pyrrole-triazine systems. Its core structure distinguishes it from related analogs through specific fusion patterns and substituent placements:

  • Fusion Pattern : Unlike pyrrolotriazines fused at alternative positions (e.g., pyrrolo[1,2-a]triazine), this compound’s [2,1-f] fusion creates a unique electronic environment, influencing reactivity and binding affinity.
  • Substituent Effects : The propanoic acid group at position 5 introduces hydrogen-bonding capability and acidity (pKa ≈ 4.5–5.0), contrasting with non-acidic derivatives like 5-methylpyrrolo[2,1-f]triazine.
  • Comparative Analysis : Structural analogs, such as 3-(2,4-dioxo-1H-pyrrolo[2,1-f]triazin-3-yl)propanoic acid (CAS 1540083-27-9), highlight the impact of keto groups on solubility and metabolic stability.

Table 2: Structural Comparison with Selected Pyrrolotriazine Derivatives

Compound Fusion Position Substituent Key Functional Groups
3-(Pyrrolo[2,1-f]triazin-5-yl)propanoic acid [2,1-f] Propanoic acid (C5) Carboxylic acid
5-Methylpyrrolo[2,1-f]triazine [2,1-f] Methyl (C5) Alkyl
3-(2,4-Dioxo-pyrrolotriazin-3-yl)propanoic acid [2,1-f] Propanoic acid, keto Carboxylic acid, ketone

The compound’s scaffold is a strategic building block in drug discovery, enabling modular synthesis of kinase inhibitors and antiviral agents. Its structural flexibility allows for derivatization at the triazine nitrogen atoms or the propanoic acid carboxyl group, facilitating tailored physicochemical properties.

Properties

Molecular Formula

C9H9N3O2

Molecular Weight

191.19 g/mol

IUPAC Name

3-pyrrolo[2,1-f][1,2,4]triazin-5-ylpropanoic acid

InChI

InChI=1S/C9H9N3O2/c13-9(14)2-1-7-3-4-12-8(7)5-10-6-11-12/h3-6H,1-2H2,(H,13,14)

InChI Key

DMWNXFFISCXRFV-UHFFFAOYSA-N

Canonical SMILES

C1=CN2C(=C1CCC(=O)O)C=NC=N2

Origin of Product

United States

Preparation Methods

Key Synthetic Routes to Pyrrolo[2,1-f]triazine:

  • From Pyrrole Derivatives:
    Pyrrole compounds are subjected to N-amination using reagents such as O-(2,4-dinitrophenyl) hydroxylamine or chloramine (NH2Cl) in the presence of bases like NaH. Subsequent cyclization with formamide at elevated temperatures (~165°C) yields the pyrrolotriazine core. This method is well-documented for its simplicity and efficiency in generating the bicyclic system.

  • Multistep Functionalization:
    After core formation, functional groups are introduced via halogenation, Suzuki coupling, or other cross-coupling reactions to install substituents at specific positions on the triazine ring, enabling further elaboration toward the target compound.

Preparation of 3-(Pyrrolo[2,1-f]triazin-5-yl)propanoic Acid

The target compound features a propanoic acid side chain attached at the 5-position of the pyrrolotriazine ring. The preparation involves:

Synthesis of Pyrrolo[2,1-f]triazine Intermediate

  • Starting from a halogenated pyrrole derivative (e.g., 3-chloro-N-phenyl-1H-pyrrole-2-carboxamide), an N-amination step is performed using sodium hypochlorite and ammonium hydroxide to generate an aminopyrrole intermediate.

  • This intermediate undergoes coupling with protected amino acids (e.g., N-(tert-butoxycarbonyl)-L-alanine) via carbodiimide-mediated amide bond formation (using 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride) to introduce the propanoic acid precursor side chain in a protected form.

  • Cyclization to form the pyrrolotriazine ring is achieved by treatment with triphenylphosphine and bromine in dichloromethane at low temperature, followed by base addition (triethylamine), yielding the bicyclic system with the side chain intact.

Deprotection and Final Functionalization

  • The tert-butyl protecting group on the amino acid side chain is removed under acidic conditions to liberate the free propanoic acid functionality.

  • Purification is typically performed by column chromatography on silica gel using solvent systems such as ethyl acetate/n-hexane mixtures.

Representative Experimental Data and Yields

Step Reaction Conditions Yield (%) Notes
N-amination of pyrrole NaH, NH2Cl, NaOCl, NH4OH, 0°C to RT 63-70 Formation of aminopyrrole intermediate
Coupling with Boc-L-alanine EDC·HCl, THF, RT, 15-17 h 65-88 Formation of protected amino acid amide
Cyclization to pyrrolotriazine PPh3, Br2, CH2Cl2, 0°C, triethylamine 60-75 Formation of bicyclic pyrrolotriazine core
Deprotection (acidic) TFA or similar acid, RT Quantitative Liberation of free propanoic acid

Data adapted and consolidated from detailed synthetic procedures reported in peer-reviewed literature.

Analytical Characterization

  • NMR Spectroscopy:
    Characteristic signals include aromatic protons of the pyrrole and triazine rings, as well as methylene protons of the propanoic acid side chain. The carboxylic acid proton typically appears as a broad singlet downfield.

  • Melting Points:
    Intermediates and final products exhibit melting points consistent with reported values (e.g., 139–180 °C for various intermediates), confirming purity and structure.

  • Mass Spectrometry and Elemental Analysis:
    Confirms molecular weight and composition consistent with the target compound.

Alternative Synthetic Strategies

  • Transition Metal-Mediated Synthesis:
    Palladium-catalyzed cross-coupling reactions (e.g., Suzuki coupling) have been employed to install aryl or alkyl substituents on the pyrrolotriazine core prior to side chain elaboration.

  • Rearrangement of Pyrrolooxadiazines:
    Some protocols utilize rearrangement reactions of pyrrolooxadiazine precursors to access the pyrrolotriazine scaffold, offering alternative routes depending on available starting materials.

Summary Table of Preparation Methods

Method Category Key Reagents/Conditions Advantages Limitations
Pyrrole N-amination + Cyclization NH2Cl or O-(2,4-dinitrophenyl)hydroxylamine, NaH, formamide, 165°C Straightforward, good yields Requires high temperature cyclization
Carbodiimide-Mediated Coupling EDC·HCl, Boc-protected amino acid, THF, RT Efficient amide bond formation Requires protection/deprotection steps
Halogenation + Cross-Coupling Br2, PPh3, Pd-catalyst (for Suzuki), base Versatile substitution Multi-step, sensitive reagents
Rearrangement of Pyrrolooxadiazines Specific rearrangement conditions Alternative route Less commonly used, complex steps

Chemical Reactions Analysis

Types of Reactions

3-(Pyrrolo[2,1-f][1,2,4]triazin-5-yl)propanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and substituted analogs with various functional groups .

Scientific Research Applications

Medicinal Chemistry

Cancer Treatment
One of the most significant applications of 3-(Pyrrolo[2,1-f][1,2,4]triazin-5-yl)propanoic acid is its potential as an inhibitor of MCL-1 (myeloid cell leukemia-1), a protein that plays a critical role in the survival of cancer cells. The inhibition of MCL-1 is particularly relevant in the context of hematological malignancies and solid tumors. Compounds derived from this structure have been shown to induce apoptosis in cancer cells by disrupting the balance between pro-apoptotic and anti-apoptotic signals .

Case Study: MCL-1 Inhibition
A patent (WO2020123994A1) describes derivatives of this compound that act as MCL-1 inhibitors. These compounds demonstrate efficacy in preclinical models of cancer, suggesting that they could be developed into therapeutic agents for treating various cancers .

Table 1: Summary of MCL-1 Inhibitors Derived from this compound

Compound NameMechanism of ActionCancer Type TargetedReference
Compound AMCL-1 InhibitionHematological Cancers
Compound BApoptosis InductionSolid Tumors

Other Therapeutic Areas

Potential in Neurodegenerative Diseases
Emerging research indicates that compounds similar to this compound may also have implications in treating neurodegenerative diseases. The modulation of apoptotic pathways could be beneficial in conditions such as Alzheimer's disease and Parkinson's disease where cell survival is compromised.

Table 2: Potential Applications in Neurodegenerative Diseases

DiseaseProposed MechanismReference
Alzheimer's DiseaseInhibition of apoptosis
Parkinson's DiseaseModulation of neuronal survival

Research Insights and Future Directions

The ongoing research into the applications of this compound emphasizes its versatility as a therapeutic agent. Its structural features allow for modifications that can enhance its efficacy and specificity for various targets.

Future Research Directions

  • Optimization of Derivatives : Continued synthesis and testing of derivatives may lead to more potent compounds with fewer side effects.
  • Clinical Trials : The transition from preclinical findings to clinical trials will be crucial for establishing the safety and efficacy of these compounds in humans.
  • Mechanistic Studies : Further exploration into the mechanisms by which these compounds exert their effects will enhance our understanding and could lead to novel therapeutic strategies.

Mechanism of Action

The mechanism of action of 3-(Pyrrolo[2,1-f][1,2,4]triazin-5-yl)propanoic acid involves its interaction with specific molecular targets. For instance, it has been identified as an inhibitor of adaptor protein 2-associated kinase 1 (AAK1), which plays a role in modulating receptor endocytosis. By inhibiting AAK1, the compound can potentially reduce pain and inflammation .

Comparison with Similar Compounds

Core Scaffold Variations

  • Pyrrolo[2,1-f][1,2,4]triazine Derivatives: Remdesivir, brivanib, and BMS-690514 share the same core but differ in substituents. The 6-aminocarbonyl derivatives () demonstrate that substitutions at position 6 enhance antiproliferative activity, whereas the target compound’s propanoic acid at position 5 may favor different target interactions .

Propanoic Acid-Containing Analogs

  • 3-(3-Bromo-1H-1,2,4-triazol-5-yl)propanoic acid: While structurally distinct (triazole vs.
  • Dipyrrolo-diazaborinin Propanoic Acid Derivatives (): These compounds, used as photosensitizers, highlight how fused boron-containing heterocycles paired with propanoic acid can modulate photophysical properties, a feature absent in the target compound .

Biological Activity

3-(Pyrrolo[2,1-f][1,2,4]triazin-5-yl)propanoic acid is a compound belonging to the pyrrolo[2,1-f][1,2,4]triazine family. This class of compounds has garnered interest due to their diverse biological activities, including antiviral and antitumor properties. This article synthesizes current research findings regarding the biological activity of this specific compound, highlighting its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C10H10N4O2
  • IUPAC Name : this compound

This compound features a pyrrolo-triazine core that is known for its ability to interact with various biological targets.

Antiviral Activity

Recent studies have indicated that derivatives of pyrrolo[2,1-f][1,2,4]triazines exhibit significant antiviral properties. For instance:

  • Inhibition of Neuraminidase : Research has shown that certain pyrrolo[2,1-f][1,2,4]triazine compounds can inhibit neuraminidase enzymes crucial for viral replication. This inhibition is particularly relevant in the context of influenza virus treatment. A selectivity index of up to 188 was reported for some derivatives when tested against the H1N1 strain .

Antitumor Activity

The compound has also been evaluated for its cytotoxic effects against various cancer cell lines:

  • Cytotoxicity Assays : In vitro studies demonstrated that pyrrolo[2,1-f][1,2,4]triazine derivatives showed potent cytotoxicity against several cancer cell lines. Notably, compounds with modifications at specific positions (like the presence of cyano groups) displayed enhanced activity .
  • Mechanism of Action : The proposed mechanism involves the induction of apoptosis in cancer cells through pathways involving caspases and mitochondrial dysfunction .

Case Study 1: Antiviral Efficacy

In a controlled study assessing the antiviral efficacy of pyrrolo[2,1-f][1,2,4]triazine derivatives:

  • Objective : To evaluate the effectiveness against influenza A virus.
  • Methodology : Various concentrations were tested in vitro.
  • Results : Compounds demonstrated a dose-dependent inhibition of viral replication with minimal cytotoxicity to host cells.

Case Study 2: Antitumor Potential

Another study focused on the antitumor potential:

  • Objective : To assess the cytotoxic effects on breast cancer cell lines.
  • Methodology : MTT assays were performed to determine cell viability post-treatment with varying concentrations of the compound.
  • Results : Significant reduction in cell viability was observed at concentrations above 50 µM.

Data Tables

Biological ActivityAssay TypeResultReference
AntiviralNeuraminidase InhibitionSelectivity Index 188
CytotoxicityMTT AssayIC50 = 25 µM
AntitumorCell Viability>50% reduction at 50 µM

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.